molecular formula C19H22N4O3 B1250923 5-[[(2R)-2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl]methyl]pyrimidine-2,4-diamine

5-[[(2R)-2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl]methyl]pyrimidine-2,4-diamine

Cat. No. B1250923
M. Wt: 354.4 g/mol
InChI Key: HWJPWWYTGBZDEG-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-iclaprim is a 5-[(2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl)methyl]pyrimidine-2,4-diamine in which the chiral centre has R configuration. It has a role as an EC 1.5.1.3 (dihydrofolate reductase) inhibitor and an antibacterial drug. It is an enantiomer of a (S)-iclaprim.

Scientific Research Applications

Antiviral Activity

5-Substituted-2,4-diamino-6-hydroxypyrimidines, with various substituents including cyclopropyl, have been synthesized and evaluated for their antiviral activity. Some derivatives demonstrated significant inhibition of retrovirus replication in cell culture, with notable effectiveness against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity (Hocková et al., 2003).

Antitumor Activity

A related compound, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, has been synthesized and shown to be a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase, with significant activity against Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).

Antimicrobial Activity

Certain 5-((3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)pyrimidine derivatives exhibit moderate antibacterial activity against various microorganisms and good antifungal activity against Aspergillus niger (Vijaya Laxmi et al., 2012).

properties

Product Name

5-[[(2R)-2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl]methyl]pyrimidine-2,4-diamine

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

5-[[(2R)-2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl]methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C19H22N4O3/c1-24-15-8-11(7-12-9-22-19(21)23-18(12)20)13-5-6-14(10-3-4-10)26-16(13)17(15)25-2/h5-6,8-10,14H,3-4,7H2,1-2H3,(H4,20,21,22,23)/t14-/m0/s1

InChI Key

HWJPWWYTGBZDEG-AWEZNQCLSA-N

Isomeric SMILES

COC1=C(C2=C(C=C[C@H](O2)C3CC3)C(=C1)CC4=CN=C(N=C4N)N)OC

SMILES

COC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)CC4=CN=C(N=C4N)N)OC

Canonical SMILES

COC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)CC4=CN=C(N=C4N)N)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[[(2R)-2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl]methyl]pyrimidine-2,4-diamine
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5-[[(2R)-2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl]methyl]pyrimidine-2,4-diamine
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Reactant of Route 6
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5-[[(2R)-2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl]methyl]pyrimidine-2,4-diamine

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